![molecular formula C14H9BrS B598247 2-(4-Bromophenyl)benzo[b]thiophene CAS No. 19437-86-6](/img/structure/B598247.png)

2-(4-Bromophenyl)benzo[b]thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

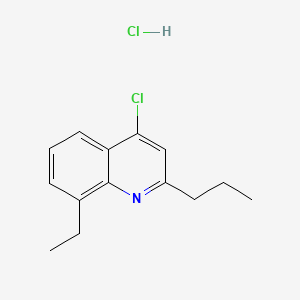

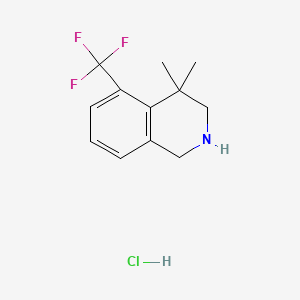

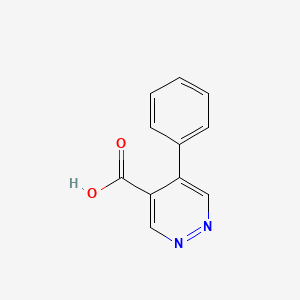

2-(4-Bromophenyl)benzo[b]thiophene is an organic compound that belongs to the class of 1-benzothiophenes . These are aromatic heterocyclic compounds containing the Benzo[b]thiophene ring system .

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)benzo[b]thiophene involves a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) . The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone .Molecular Structure Analysis

The molecular formula of 2-(4-Bromophenyl)benzo[b]thiophene is C14H9BrS . The InChI code is 1S/C14H9BrS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H .Physical And Chemical Properties Analysis

2-(4-Bromophenyl)benzo[b]thiophene is a solid at 20°C . It has a melting point range of 213.0 to 217.0°C . .科学的研究の応用

Organic Optoelectronic Devices

Benzo[b]thiophene derivatives are key constituents of emitters, semiconductors, and photosensitizers for organic optoelectronic devices . These include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs) .

Synthetic Organic Chemistry

Benzo[b]thiophene has created considerable scientific interest in synthetic organic chemistry . It is an especially crucial player for functional materials due to its air-stability and commercial availability .

Photochemistry

Benzo[b]thiophene is also used in photochemistry . Its derivatives have been used in the construction and characterization of fused benzo[b]thiophene systems .

Electrochemistry

In the field of electrochemistry, benzo[b]thiophene derivatives have been used extensively . They have been used in the synthesis of new π-building blocks in emitters, photosensitizers, and semiconductors .

Theoretical Chemistry

Benzo[b]thiophene is also used in theoretical chemistry . It has been used in the study of the properties of new materials .

Materials Chemistry

In materials chemistry, benzo[b]thiophene derivatives are used as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Pharmaceutical Applications

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Agrochemicals and Dyestuff Fields

Benzo[b]thiophene-2-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Safety and Hazards

2-(4-Bromophenyl)benzo[b]thiophene is associated with several hazards. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-(4-bromophenyl)-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDKRWVYXSAROY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)benzo[b]thiophene | |

Q & A

Q1: What is the molecular formula and weight of 2-(4-Bromophenyl)benzo[b]thiophene?

A1: The molecular formula of 2-(4-Bromophenyl)benzo[b]thiophene is C14H9BrS, and its molecular weight is 293.18 g/mol. This was determined based on the structure of the compound.

Q2: How was 2-(4-Bromophenyl)benzo[b]thiophene characterized in the study?

A2: The article mentions that the structure of 2-(4-Bromophenyl)benzo[b]thiophene, along with other intermediates, was confirmed by 1H NMR and EI-MS [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598174.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)